

Application Notes and Protocols for Measuring Calderasib IC50 Values

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Calderasib (MK-1084) is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. It functions by irreversibly binding to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive GDP-bound state. This action inhibits downstream signaling through the MAPK and PI3K-AKT pathways, thereby suppressing cancer cell proliferation and survival.[1] The accurate determination of Calderasib's half-maximal inhibitory concentration (IC50) is crucial for its preclinical and clinical development. These application notes provide detailed protocols for three key in vitro assays to measure the IC50 of Calderasib: a biochemical assay to assess its direct inhibitory effect on nucleotide exchange, a cell-based assay to measure the inhibition of downstream signaling, and a cell proliferation assay to determine its anti-cancer efficacy.

Data Presentation

The following tables summarize the quantitative data for **Calderasib**'s IC50 values obtained from various in vitro assays.

Table 1: Biochemical and Cell-Based IC50 Values for Calderasib



| Assay Type | Target/Cell Line | IC50 Value | Reference |
|--------------------------------------|-------------------------|------------|-----------|
| Guanine Nucleotide Exchange Assay | KRAS G12C | 1.2 nM | [2] |
| Phospho-ERK1/2 Assay | NCI-H358 (KRAS G12C) | 9 nM | [2] |

Table 2: Cell Proliferation IC50 Values for Calderasib in KRAS G12C Mutant Cell Lines

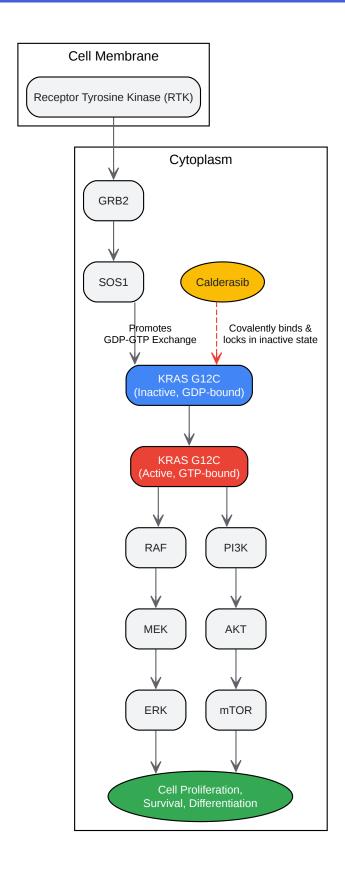
| Cell Line | Cancer Type | IC50 Value Range | Reference |
|---------------------------------|---|---|-----------|
| Various KRAS G12C Cell Lines | Non-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Cancer | 1 - 42 nM | [3] |
| MIA PaCa-2 | Pancreatic Cancer | Potent Inhibition (IC50 within 1-42 nM range) | [3] |
| NCI-H358 | Non-Small Cell Lung Cancer | Potent Inhibition (IC50 within 1-42 nM range) | [3] |

Note: Calderasib has been shown to be insensitive in cell lines with wild-type KRAS.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflows for the described IC50 determination assays.

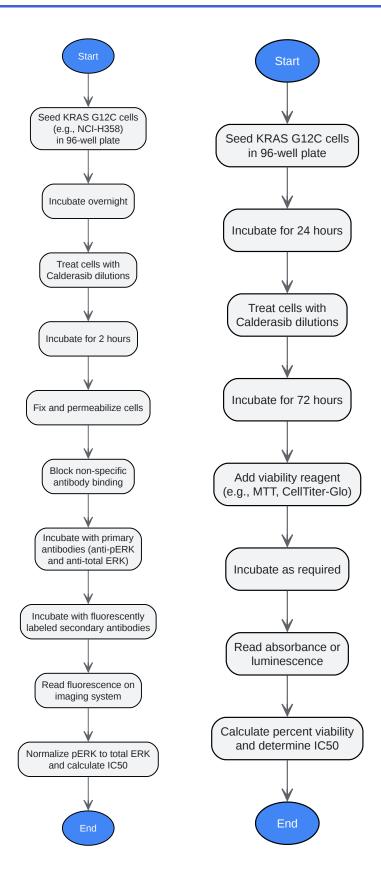












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